Acetaldehyde, chloro-, hemihydrate
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Overview
Description
Acetaldehyde, chloro-, hemihydrate, also known as monochloroacetaldehyde hemihydrate, is an organic compound with the formula CH₂ClCH(OH)₂. It is a colorless crystalline substance that decomposes at its boiling point of 84°C. This compound is highly soluble in water, ethanol, ether, benzene, dichloromethane, and chloroform .
Synthetic Routes and Reaction Conditions:
Chlorination of Acetaldehyde: One common method involves the chlorination of dry acetaldehyde or paraldehyde. This process, however, yields a low amount of the desired product.
Azeotropic Dehydration: A more efficient method involves the azeotropic dehydration of the hemihydrate with solvents such as chloroform, toluene, or carbon tetrachloride, followed by distillation over a dehydrating agent.
Industrial Production Methods:
Chlorination of Vinyl Chloride: Hydrated chloroacetaldehyde can be produced by the chlorination of aqueous vinyl chloride.
Chlorination of Vinyl Acetate: Another method involves the chlorination of vinyl acetate, which also produces chloroacetaldehyde.
Types of Reactions:
Aldol Condensation: In an alkaline medium, chloroacetaldehyde undergoes aldol condensation to produce 2,4-dichloroacetaldol.
Nucleophilic Substitution: The compound is highly reactive due to the presence of both aldehyde and chloromethyl groups, facilitating nucleophilic substitutions.
Common Reagents and Conditions:
Oxidizing Agents: Air/cobalt salts, hydrogen peroxide, nitric acid.
Alkaline Medium: Sodium hydroxide or other bases for aldol condensation.
Major Products:
Monochloroacetic Acid: From oxidation.
2,4-Dichloroacetaldol: From aldol condensation.
2-Chlorocrotonaldehyde: From coaldolization with acetaldehyde.
Chemistry:
Pharmaceutical Precursors: Chloroacetaldehyde derivatives, such as sodium bisulfite adducts and dimethyl/diethyl acetals, are used as precursors in the synthesis of pharmaceuticals.
Pesticide Precursors: Similar derivatives are also used in the production of pesticides.
Biology and Medicine:
Metabolite of Ifosfamide: Chloroacetaldehyde is a metabolite of the antineoplastic drug ifosfamide and is believed to contribute to some of its toxic effects.
Industry:
Mechanism of Action
Chloroacetaldehyde is a highly electrophilic reagent and a potent alkylating agent. It reacts with macromolecules, leading to its genotoxic and irritant effects. The compound’s aldehyde group facilitates nucleophilic addition reactions, while the chloromethyl group enables nucleophilic substitutions .
Comparison with Similar Compounds
2-Chloroethanol: Another chlorinated compound with similar reactivity.
Chloroacetic Acid: A product of chloroacetaldehyde oxidation.
Acetaldehyde: The non-chlorinated analog of chloroacetaldehyde.
Uniqueness:
Reactivity: Chloroacetaldehyde’s combination of aldehyde and chloromethyl groups makes it highly reactive, facilitating a wide range of chemical reactions.
Applications: Its derivatives are crucial in pharmaceutical and pesticide production, highlighting its industrial significance.
Properties
CAS No. |
6058-19-1 |
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Molecular Formula |
C4H8Cl2O3 |
Molecular Weight |
175.01 g/mol |
IUPAC Name |
2-chloroacetaldehyde;hydrate |
InChI |
InChI=1S/2C2H3ClO.H2O/c2*3-1-2-4;/h2*2H,1H2;1H2 |
InChI Key |
ICJYBWMKWKROSO-UHFFFAOYSA-N |
Canonical SMILES |
C(C=O)Cl.C(C=O)Cl.O |
Origin of Product |
United States |
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